N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide
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Overview
Description
N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide is a chemical compound with the molecular formula C22H24N2O2. It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, a methyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide typically involves the reaction of 4-(diethylamino)benzaldehyde with 5-methyl-2-furoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, modulating their activity. The furan ring contributes to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound has a similar diethylamino group but differs in its overall structure and applications.
4-(diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains a diethylamino group and is used in the synthesis of polyimides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)14-9-7-13(8-10-14)17-16(19)15-11-6-12(3)20-15/h6-11H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
VJOZPNALGMUBTB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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